molecular formula C24H20BrN5OS B2621307 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 361478-02-6

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2621307
CAS No.: 361478-02-6
M. Wt: 506.42
InChI Key: OBMMGDPLDAUCBT-UHFFFAOYSA-N
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Description

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide ( 361478-02-6) is a thienopyridine derivative provided for scientific research. With a molecular formula of C24H20BrN5OS and a molecular weight of 506.4 g/mol, this compound is characterized by its specific structural features, including a bromophenyl group and an isopropylphenyl substituent . This compound has been identified in patent literature for its potential in the treatment and prevention of dengue virus infections . Dengue virus is a significant global health concern, and this thienopyridine derivative represents a class of investigational antiviral agents targeting this flavivirus . Its proposed application extends to related conditions such as severe dengue, dengue hemorrhagic fever, and dengue shock syndrome, highlighting its value in virology and infectious disease research . The mechanism of action for this class of compounds is under investigation, offering researchers a tool to explore novel antiviral pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5OS/c1-12(2)13-3-5-14(6-4-13)18-17(11-26)22(28)30-24-19(18)20(27)21(32-24)23(31)29-16-9-7-15(25)8-10-16/h3-10,12H,27H2,1-2H3,(H2,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMMGDPLDAUCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features include a thieno[2,3-b]pyridine core with various substituents such as amino, cyano, and carboxamide groups. These functional groups are believed to contribute to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research.

Structural Characteristics

The compound's structure can be represented as follows:

C19H19BrN5O2S\text{C}_{19}\text{H}_{19}\text{Br}\text{N}_{5}\text{O}_{2}\text{S}

Key Features:

  • Thieno[2,3-b]pyridine Core : This bicyclic structure is known for its biological activity.
  • Amino Groups : The presence of amino groups enhances the potential for interactions with biological targets.
  • Cyano Group : This group may influence the compound's reactivity and binding affinity.

Biological Activities

Research indicates that thienopyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Properties :
    • Compounds in this class have shown effectiveness against bacterial strains by inhibiting histidine kinases, which play a crucial role in bacterial signal transduction pathways.
    • High-throughput screening assays have indicated that this compound acts as a competitive inhibitor of ATP with an IC50 suggesting strong binding affinity against bacterial histidine kinases .
  • Antitumor Activity :
    • Similar thienopyridine structures have been explored for their potential to inhibit tumor growth. The unique arrangement of functional groups in this compound may enhance its efficacy in targeting cancer cells .

Inhibitory Activity Against Histidine Kinases

A study highlighted that 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide demonstrated significant inhibitory activity against bacterial histidine kinases. The findings suggest potential applications in developing new antibacterial agents targeting resistant strains.

Compound NameBiological ActivityIC50 (µM)Reference
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamideHistidine kinase inhibition0.027
5-Cyano-thieno[3,2-b]pyridineAntiviral propertiesNot specified
4-Amino-thieno[2,3-b]pyridineModerate antibacterial activityNot specified

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields vary significantly (37–87%), influenced by substituent reactivity and purification methods. For example, methyl and chloro groups facilitate higher yields due to reduced steric hindrance compared to bulky isopropyl/bromo groups .
  • Thermal Stability : Analogs with fluorophenyl substituents exhibit higher melting points (>250°C), suggesting enhanced crystallinity and stability compared to cyclopenta-fused derivatives (<250°C) .
Pharmacological and Physicochemical Properties

For instance:

  • KuSaSch100 (4-Cl-substituted) showed moderate activity against Plasmodium falciparum (IC₅₀ ~1.2 µM) .
  • Fluorophenyl derivatives demonstrated improved solubility in polar solvents (e.g., DMSO) due to electronegative fluorine atoms, whereas bromo/isopropyl groups may reduce solubility .

Table 2: Hypothetical Activity Comparison Based on Substituent Effects

Substituent Type Electronic Effect Predicted Bioactivity Stability
4-Bromo (Target) Electron-withdrawing Moderate (similar to 4-Cl) High (steric bulk)
4-Fluoro Strong electron-withdrawing High Moderate
3-Methyl Electron-donating Low Low

Mechanistic Insights : Bromine’s polarizability may enhance target binding via halogen bonding, while isopropyl groups could hinder membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this thieno[2,3-b]pyridine derivative?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the thieno[2,3-b]pyridine core via cyclization of substituted thiophene and pyridine precursors under acidic or catalytic conditions.
  • Step 2 : Functionalization at the 2-position with a carboxamide group via coupling reactions (e.g., HATU/DCC-mediated amidation).
  • Step 3 : Introduction of substituents (e.g., 4-bromophenyl, 4-isopropylphenyl) via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling .
    • Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to avoid side products like over-alkylation or incomplete coupling .

Q. Which analytical techniques are critical for structural characterization?

  • Primary Methods :

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and intramolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for cyano and carbonyl groups).
  • Mass spectrometry (HRMS) : Validates molecular weight and purity.
    • Example Data :
ParameterValue (X-ray)Reference
Planarity (r.m.s.)0.0333 Å (thienopyridine core)
Dihedral angle4.4° (core vs. imidazole)

Q. What biological assays are commonly used to evaluate its activity?

  • Assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Approach :

  • Modify substituents : Replace 4-bromophenyl with electron-withdrawing/donating groups to assess impact on bioactivity.
  • Core variations : Compare thieno[2,3-b]pyridine with thiazolo[5,4-b]pyridine derivatives .
    • Data Analysis : Use IC₅₀ values and molecular docking to correlate substituent effects with target binding (e.g., hydrophobic interactions with trifluoromethyl groups) .

Q. How should contradictions in biological activity data be resolved (e.g., varying IC₅₀ across studies)?

  • Troubleshooting Steps :

  • Purity verification : Reanalyze compound via HPLC to rule out impurities (>95% purity required) .
  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Solvent effects : Test DMSO concentration (e.g., ≤0.1% to avoid cytotoxicity artifacts) .
    • Case Study : Discrepancies in anti-leishmanial activity of similar thienopyridines were traced to differences in parasite strains and assay protocols .

Q. What computational strategies predict target interactions or metabolic stability?

  • In Silico Tools :

  • Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., kinases) .
  • ADMET prediction (SwissADME) : Estimates logP, solubility, and cytochrome P450 interactions .
    • Validation : Cross-check with experimental data (e.g., microsomal stability assays) .

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